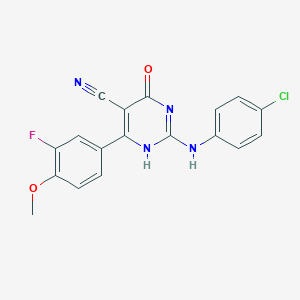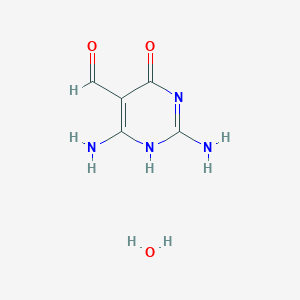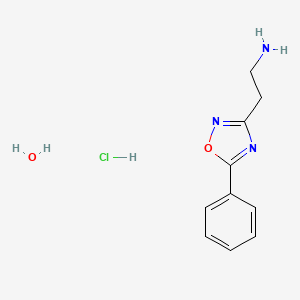![molecular formula C7H15Cl2N3O3 B7970864 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride](/img/structure/B7970864.png)
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride is a bicyclic heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the multicomponent synthesis, where pyridine and pyrimidine derivatives are reacted under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrido[4,3-d]pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
What sets 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one apart is its specific structural configuration and the presence of the dihydrate and dihydrochloride forms, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH.2H2O/c11-7-5-3-8-2-1-6(5)9-4-10-7;;;;/h4,8H,1-3H2,(H,9,10,11);2*1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOVCVUKTUCCOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=NC2=O.O.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC2=C1NC=NC2=O.O.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B7970787.png)
![(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970789.png)
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate](/img/structure/B7970794.png)

![[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970801.png)


![1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate](/img/structure/B7970813.png)



![[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate](/img/structure/B7970878.png)

